N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide
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Overview
Description
N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is notable for its structural features, which include a naphthalene ring system that is partially hydrogenated and substituted with a hydroxy group and an acetamide group. It is used primarily in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide typically involves the hydrogenation of a naphthalene derivative followed by acylation. One common method starts with the hydrogenation of 2-naphthol to produce 1,2,3,4-tetrahydro-2-naphthol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 7-keto-1,2,3,4-tetrahydro-2-naphthalenylacetamide.
Reduction: N-(1,2,3,4-Tetrahydro-7-amino-2-naphthalenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is used in a variety of scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the acetamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: Similar structure but different substitution pattern.
2-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide: Positional isomer with similar properties.
Uniqueness
N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biological Activity
N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide (CAS No: 121454-61-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- LogP : 1.7765 (indicating moderate lipophilicity)
Pharmacological Activities
This compound has been studied for its potential therapeutic applications, particularly in oncology and neuropharmacology.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. A study highlighted its ability to inhibit specific cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HT-29 (colon cancer)
- IC₅₀ Values :
- A549: 0.77 µM
- HT-29: 1.13 µM
These values suggest significant cytotoxicity against these cancer types compared to standard treatments like erlotinib .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. The compound's structural similarity to known neuroprotective agents suggests potential mechanisms involving the modulation of neurotransmitter systems or antioxidant activity .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in tumor growth and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound might influence pathways such as EGFR signaling, which is crucial in many cancers.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Properties
IUPAC Name |
N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(14)13-11-4-2-9-3-5-12(15)7-10(9)6-11/h3,5,7,11,15H,2,4,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSJXDTUXLCEMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.